molecular formula C15H14FN5S B12247323 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B12247323
M. Wt: 315.4 g/mol
InChI Key: FAWWZGHFKCBAQF-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole is a compound that combines the structural features of pyrimidine, piperazine, and benzothiazole. This hybrid structure is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 5-fluoropyrimidine with piperazine to form 5-fluoropyrimidin-2-yl piperazine. This intermediate is then reacted with 1,2-benzothiazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the benzothiazole ring .

Scientific Research Applications

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential use as a therapeutic agent against various infections.

Mechanism of Action

The mechanism of action of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets. For instance, it may bind to bacterial enzymes, inhibiting their function and leading to the death of the bacterial cell. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole lies in its combined structural features, which may confer unique biological activities not seen in other similar compounds. Its potential antimicrobial and antifungal properties make it a promising candidate for further research and development .

Properties

Molecular Formula

C15H14FN5S

Molecular Weight

315.4 g/mol

IUPAC Name

3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C15H14FN5S/c16-11-9-17-15(18-10-11)21-7-5-20(6-8-21)14-12-3-1-2-4-13(12)22-19-14/h1-4,9-10H,5-8H2

InChI Key

FAWWZGHFKCBAQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C4=NC=C(C=N4)F

Origin of Product

United States

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